molecular formula C15H3BiF18O6 B1147017 BISMUTH HEXAFLUOROPENTANEDIONATE CAS No. 142617-56-9

BISMUTH HEXAFLUOROPENTANEDIONATE

Cat. No.: B1147017
CAS No.: 142617-56-9
M. Wt: 830.13 g/mol
InChI Key: HCYJNNWMOQHOCZ-UHFFFAOYSA-N
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Description

Bismuth hexafluoropentanedionate, also known as bismuth(III) hexafluoroacetylacetonate (CAS 142617-56-9), is a coordination complex with the chemical formula C₁₅H₃BiF₁₈O₆ . This compound belongs to the class of β-diketonate metal complexes, where the hexafluoroacetylacetonate (hfac) ligand coordinates with the bismuth(III) ion. Such complexes are widely studied for their applications in catalysis, materials science, and thin-film deposition due to their volatility and stability at high temperatures . Bismuth’s low toxicity compared to heavy metals like lead and tin makes its compounds attractive for biomedical and environmental applications .

Properties

CAS No.

142617-56-9

Molecular Formula

C15H3BiF18O6

Molecular Weight

830.13 g/mol

IUPAC Name

bismuth;1,1,1,5,5,5-hexafluoropentane-2,4-dione

InChI

InChI=1S/3C5HF6O2.Bi/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3

InChI Key

HCYJNNWMOQHOCZ-UHFFFAOYSA-N

Canonical SMILES

[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Bi+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth hexafluoropentanedionate can be synthesized through a reaction involving bismuth nitrate and hexafluoroacetylacetone. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The process involves the formation of a complex between bismuth and hexafluoroacetylacetone, followed by the removal of solvent to obtain the final product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as hydrothermal synthesis and calcination are employed to achieve the desired phase and morphology of the compound .

Chemical Reactions Analysis

Types of Reactions: Bismuth hexafluoropentanedionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.

    Reduction: It can be reduced to lower oxidation state bismuth compounds.

    Substitution: The hexafluoroacetylacetone ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

    Substitution: Ligand substitution reactions often involve the use of other diketones or chelating agents.

Major Products Formed:

    Oxidation: Higher oxidation state bismuth compounds.

    Reduction: Lower oxidation state bismuth compounds.

    Substitution: Bismuth complexes with different ligands.

Scientific Research Applications

Bismuth hexafluoropentanedionate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other bismuth compounds and as a catalyst in organic reactions.

    Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.

    Medicine: Bismuth compounds, including this compound, are investigated for their potential use in treating gastrointestinal disorders and as antimicrobial agents.

    Industry: It is used in the production of advanced materials, including ceramics and electronic components

Mechanism of Action

The exact mechanism of action of bismuth hexafluoropentanedionate is not fully understood. it is believed to exert its effects through interactions with biological molecules, including proteins and enzymes. Bismuth compounds are known to inhibit bacterial enzymes such as urease, catalase, and lipase, which may contribute to their antimicrobial properties .

Comparison with Similar Compounds

Research Findings and Implications

  • Coordination Chemistry: this compound’s fluorinated ligands improve solubility in organic solvents compared to non-fluorinated analogs, aiding in synthesis of bismuth-containing polymers .
  • Medical Relevance : Despite structural differences, bismuth compounds universally exhibit luminal bioactivity, suggesting ligand choice primarily affects pharmacokinetics rather than mechanism .

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